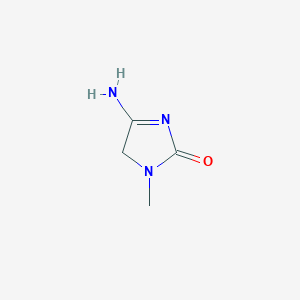![molecular formula C15H24ClNO2 B1487833 2-{2-[(2-甲氧基苯甲基)氧基]乙基}哌啶盐酸盐 CAS No. 1220018-68-7](/img/structure/B1487833.png)
2-{2-[(2-甲氧基苯甲基)氧基]乙基}哌啶盐酸盐
描述
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (2-MBEHP) is a synthetic compound that has been used in scientific research for various applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学研究应用
乳腺癌中的西格玛受体显像
Caveliers 等(2002) 的一项研究探索了与 2-{2-[(2-甲氧基苯甲基)氧基]乙基}哌啶盐酸盐相似的化合物,特别是 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺(P-(123)I-MBA),用于乳腺癌检测中的西格玛受体显像。该化合物因其优先结合在乳腺癌细胞中过度表达的西格玛受体而被研究其可视化原发性乳腺肿瘤的能力。该研究提供了初步的临床结果,表明在大多数乳腺癌患者中成功地可视化了肿瘤。
代谢途径
Constantin 和 Pognat(1978) 的另一项研究重点是 1-(2-甲氧基-2-苯基)-乙基-4-(2-羟基-3-甲氧基-3-苯基)-哌嗪二盐酸盐(齐培洛)在人体、狗和中的尿代谢大鼠。它提供了对涉及 N-脱烷基化、氧化、羟基化和甲基化的代谢途径的见解,这些途径对于理解药物的药代动力学和在生物系统中的潜在相互作用至关重要。
药代动力学和药物代谢
Miao 等(2012) 对 1-(8-(2-氯苯基)-9-(4-氯苯基)-9H-嘌呤-6-基)-4-(乙氨基)-哌啶-4-甲酰胺(CP-945,598)的研究揭示了该化合物的药代动力学,包括缓慢吸收、广泛代谢以及涉及 N-脱乙基化和酰胺水解的主要途径。此类研究对于制定安全有效的药物治疗方案至关重要。
神经系统应用
Didelot 等(2010) 对耐药性颞叶癫痫(TLE)患者进行的 18F-4-(2'-甲氧基苯基)-1-[2'-(N-2-吡啶基)-对氟苯甲酰胺]-乙基-哌嗪(18F-MPPF)PET 扫描研究突出了结构与 2-{2-[(2-甲氧基苯甲基)氧基]乙基}哌啶盐酸盐相似的化合物在提高 PET 扫描特异性中的作用,用于定位致痫区,特别是在具有非典型病史或正常 MRI 结果的患者中。
属性
IUPAC Name |
2-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-8-3-2-6-13(15)12-18-11-9-14-7-4-5-10-16-14;/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMPMQRDFQHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)
![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)






![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)



